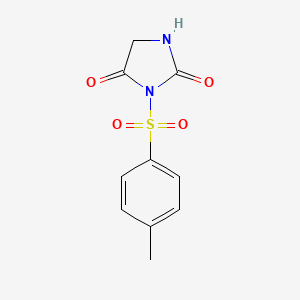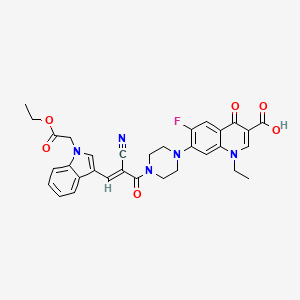![molecular formula C24H17N5O7ReS-4 B12381174 fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
fac-[Re(CO)3(L6)(H2O)][NO3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of fac-[Re(CO)3(L6)(H2O)][NO3] involves the reaction of rhenium tricarbonyl chloride with a ligand (L6) in the presence of water. The reaction typically occurs under reflux conditions, and the product is isolated as a nitrate salt
Chemical Reactions Analysis
fac-[Re(CO)3(L6)(H2O)][NO3] undergoes various chemical reactions, including:
Substitution Reactions: The water ligand can be substituted by other ligands, such as phosphines or amines, under mild conditions.
Oxidation and Reduction Reactions: The rhenium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common reagents used in these reactions include phosphines, amines, and other coordinating ligands. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
fac-[Re(CO)3(L6)(H2O)][NO3] has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the reactivity of rhenium complexes.
Biology: The compound’s ability to induce apoptosis in cancer cells makes it a valuable tool for studying cell death mechanisms.
Medicine: Its anticancer properties are being explored for potential therapeutic applications, particularly in targeting prostate cancer cells.
Industry: While not widely used in industry, the compound’s unique properties make it a subject of interest for developing new materials and catalysts
Mechanism of Action
The mechanism of action of fac-[Re(CO)3(L6)(H2O)][NO3] involves its accumulation in the nucleus of cancer cells, where it down-regulates ATP production and induces apoptosis. The compound disrupts mitochondrial function, leading to cell death without causing necrosis, pyroptosis, or autophagy .
Comparison with Similar Compounds
Similar compounds to fac-[Re(CO)3(L6)(H2O)][NO3] include other rhenium tricarbonyl complexes, such as:
fac-[Re(CO)3(bpy)(H2O)][NO3]: A rhenium tricarbonyl complex with bipyridine as the ligand.
fac-[Re(CO)3(phen)(H2O)][NO3]: A rhenium tricarbonyl complex with phenanthroline as the ligand.
The uniqueness of fac-[Re(CO)3(L6)(H2O)][NO3] lies in its specific ligand (L6) and its pronounced cytotoxicity against prostate cancer cells .
Properties
Molecular Formula |
C24H17N5O7ReS-4 |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;methanone;rhenium;nitrate;hydrate |
InChI |
InChI=1S/C21H12N4S.3CHO.NO3.H2O.Re/c1-2-8-15-12(5-1)11-16(26-15)21-24-19-13-6-3-9-22-17(13)18-14(20(19)25-21)7-4-10-23-18;3*1-2;2-1(3)4;;/h1-11H,(H,24,25);3*1H;;1H2;/q;4*-1;; |
InChI Key |
AQPBYESIJGJZLV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1=CC=C2C(=C1)C=C(S2)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.[N+](=O)([O-])[O-].O.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



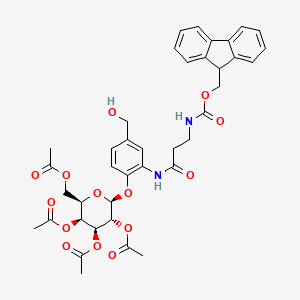
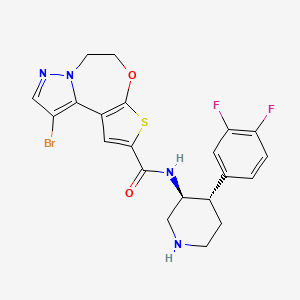

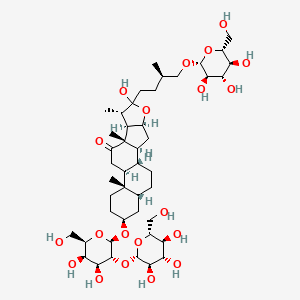

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

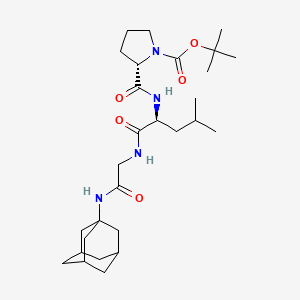
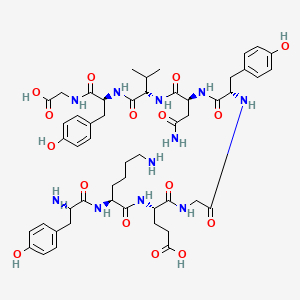
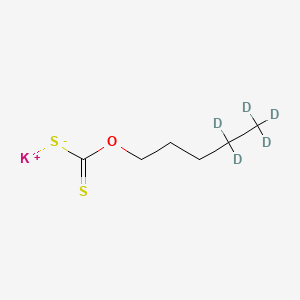
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
